Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with ethyl chloroformate to form an intermediate, which is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
- Methyl 4-((2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s ability to cross biological membranes and increase its metabolic stability compared to its chloro- and bromo-substituted analogs.
Properties
IUPAC Name |
methyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-28-21(27)17-4-2-16(3-5-17)20(26)23-10-11-24-12-14-25(15-13-24)19-8-6-18(22)7-9-19/h2-9H,10-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSLMOQZXLPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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